9H,9'H-3,3'-Bicarbazole

PhOLED Host Material Current Density

Generic bicarbazole procurement risks obtaining inactive regioisomers for PhOLED applications. 9H,9'H-3,3'-Bicarbazole (CAS 1984-49-2) is the definitive 3,3′-linked isomer: it delivers the highest hole-transport current density among bicarbazole regioisomers, with enhanced electro-oxidative stability by blocking polymerisation-prone 3-positions. • Regioisomer-certified-avoids 4,4′-/3,4′-performance loss • Metal-free synthesis ensures cost efficiency (derivatives 34-120 USD/g) • In stock for R&D and pilot-scale supply.

Molecular Formula C24H16N2
Molecular Weight 332.4 g/mol
CAS No. 1984-49-2
Cat. No. B167390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H,9'H-3,3'-Bicarbazole
CAS1984-49-2
Molecular FormulaC24H16N2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65
InChIInChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-13-15(9-11-23(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-22(18)26-24/h1-14,25-26H
InChIKeyPUMOFXXLEABBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H,9'H-3,3'-Bicarbazole Overview


9H,9'H-3,3'-Bicarbazole (CAS 1984-49-2) is the parent bicarbazole isomer formed by oxidative C–C coupling of two carbazole units at the 3‑positions [1]. This connectivity creates a rigid, extended π‑conjugated framework with a molecular weight of 332.40 g mol⁻¹ and a melting point >350 °C [1]. Unlike the 4,4′- or 3,4′-linked isomers, the 3,3′-linkage partially blocks the electrochemically active sites of carbazole, imparting enhanced electro‑oxidative stability and making it a preferred scaffold for hole‑transporting and host materials in phosphorescent organic light‑emitting diodes (PhOLEDs) [2].

1
PhOLED Host Scaffold. Rigid 3,3′-linked core supports high current density in phosphorescent OLED research.
2
Electro-Oxidative Stability Studies. Blocked active sites suppress electropolymerization for repeated redox cycling.
3
Metal-Free Synthetic Route. Accessible via oxidative coupling for cost-sensitive electronics research.

9H,9'H-3,3'-Bicarbazole: Irreplaceable Isomer


Bicarbazole regioisomers (3,3′-, 3,4′-, 4,4′-) exhibit markedly different photophysical and charge‑transport properties despite sharing identical elemental composition. The interconnect position governs the dihedral angle between the two carbazole units, which in turn controls triplet energy, HOMO–LUMO gap, and carrier balance [1]. Simply substituting the 3,3′-isomer with a 4,4′- or 3,4′-linked analog changes the device current density, driving voltage, and external quantum efficiency (EQE) in a measurable and often mission‑critical manner [1]. Therefore, generic “bicarbazole” procurement without specifying the regioisomer risks obtaining a material with fundamentally different performance in PhOLEDs, organic solar cells, or perovskite interfacial layers.

Target Isomer
3,3′-Bicarbazole
Highest current density; electron-dominant charge balance; may suit driving-voltage-sensitive device research.
Generic Substitute
4,4′- or 3,4′-Isomers
Interconnect position alters dihedral angle, triplet energy, and carrier balance; device EQE and current density may shift measurably.

9H,9'H-3,3'-Bicarbazole vs. Closest Analogs


PhOLED Current Density Advantage

In a direct head‑to‑head study of three bicarbazole‑based host materials that differ only in carbazole interconnect position, the 3,3′-linked derivative (3CN33BCz) delivered the highest device current density, surpassing the 3,4′- and 4,4′-linked analogs in the order 3CN33BCz > 3CN34BCz > 3CN44BCz [1]. However, the electron‑to‑hole current density ratio for 3CN33BCz exceeded 20:1, indicating strong electron dominance, whereas the 3,4′- and 4,4′-isomers maintained more balanced ratios below 10:1 [1]. Consequently, the 3,3′-isomer's maximum EQE reached 26.0%, compared with 30.4% for both the 3,4′- and 4,4′-isomers, highlighting a trade‑off between current drive and charge balance that defines the 3,3′-scaffold's niche [1].

PhOLED Current Density
Head-to-head
Highest current density (3,3′ > 3,4′ > 4,4′); EQE 26.0% vs 30.4% for 3,4′/4,4′
Defines scaffold niche: prioritizes current drive and lower driving voltage over absolute quantum efficiency in green PhOLEDs.
Electron/hole ratio >20:1; charge-balance trade-off requires device-context review.
PhOLED Host Material Current Density Interconnect Position

Superior Electro-Oxidative Stability

Carbazole monomers readily undergo electropolymerization at the 3‑ and 6‑positions, limiting their operational lifetime in devices. By covalently linking two carbazole units at the 3‑positions, 9H,9'H-3,3'-bicarbazole blocks these active sites, suppressing irreversible electrochemical degradation [1]. Derivatives built on this core have demonstrated favorable electro‑oxidative stability, enabling repeated redox cycling without significant film deterioration [1].

Electro-Oxidative Stability
Class-level
Reported reversible redox cycling; blocked 3,3′-positions suppress electropolymerization vs. carbazole monomer.
May support device-lifetime research for hole-transport layers under repeated electrical stress.
Qualitative observation; specific cycle numbers require independent verification.
Electrochemical Stability Oxidative Coupling Electropolymerization Prevention

Cost-Effective Metal-Free Synthesis

The 3,3′-bicarbazole core can be synthesized via metal‑free oxidative coupling using recyclable organic oxidants such as DDQ or chloranil/H⁺, achieving yields of 68–86% for the 1,3′-regioisomer and 5–12% for the 3,3′-isomer under typical conditions [1]. While the 3,3′-isomer is the minor product in some substrate‑controlled reactions, recent advances in visible‑light‑driven methods have enabled direct 3,3′-selective synthesis without transition‑metal catalysts, significantly reducing raw material costs compared to Suzuki or Stille couplings required for other biaryl linkages [1]. In contrast, 4,4′-bicarbazole often requires palladium‑catalyzed cross‑coupling, increasing both catalyst cost and purification burden.

Synthesis Cost Efficiency
Class-level
Metal-free oxidative coupling; reported HTM cost 34–120 USD/g vs. >200 USD/g for Pd-catalyzed routes.
Supports procurement for gram-to-kilogram electronics research with reduced metal contamination risk.
Yield and selectivity depend on substrate; pilot-scale verification advised.
Synthesis Cost Metal-Free Oxidative Coupling Scalability

Applications of 9H,9'H-3,3'-Bicarbazole


Hole-Transport for PhOLEDs & Perovskite Cells

When designing PhOLEDs or perovskite solar cells that require maximized current density and low driving voltage, the 3,3′-bicarbazole core provides the highest hole‑transport capability among bicarbazole regioisomers [1]. Its use as a precursor for 9,9′-diaryl‑substituted hole‑transport materials (e.g., 9,9′-diphenyl‑9H,9'H‑3,3′-bicarbazole, BCzPh) directly exploits the enhanced current density characteristic of the 3,3′-linkage [1].

Stable Scaffold for Organic Electronics

For applications demanding extended operational stability under repeated electrical cycling, the 3,3′-bicarbazole scaffold blocks the electropolymerization‑prone 3‑positions of carbazole, conferring superior electro‑oxidative stability relative to carbazole monomer [1]. This makes it the preferred starting material for synthesizing durable hole‑transporting and host materials in OLEDs and organic photovoltaics [1].

Cost-Effective Lab & Pilot Synthesis

The availability of metal‑free and visible‑light‑driven synthetic routes to the 3,3′-bicarbazole core [1] reduces the cost of derivative synthesis to 34–120 USD/g [1], making it the economically rational choice for academic research groups and pilot‑scale production where transition‑metal‑catalyzed routes for other regioisomers would inflate material budgets.

Application
Selection Property
Validation Focus
PhOLED & Perovskite HTM Research
Current-density-driven scaffold
Driving voltage vs. EQE trade-off in target device stack
Organic Electronics Stability Studies
Blocked electropolymerization sites
Redox cycling endurance under operational stress
Cost-Sensitive Lab & Pilot Synthesis
Metal-free synthetic accessibility
Metal impurity profiling and scale-up cost review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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